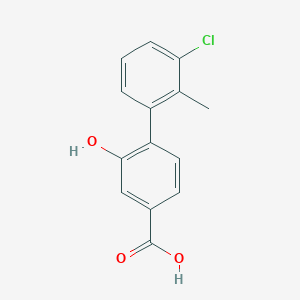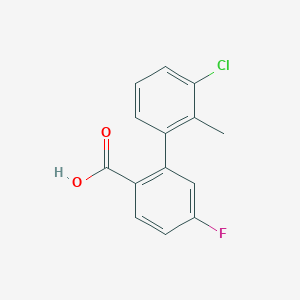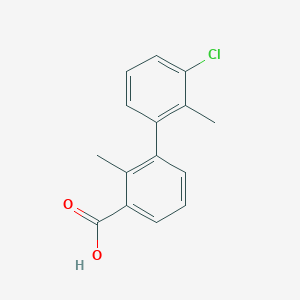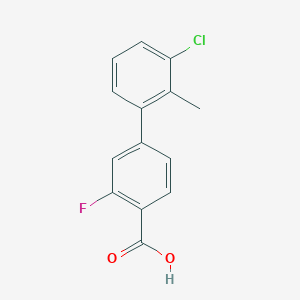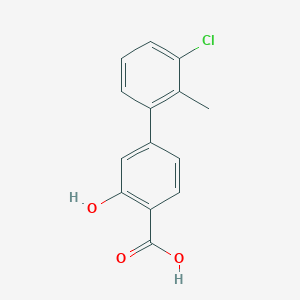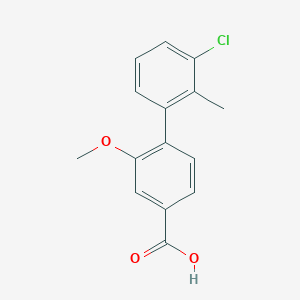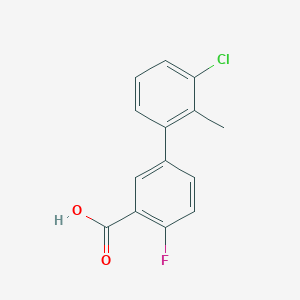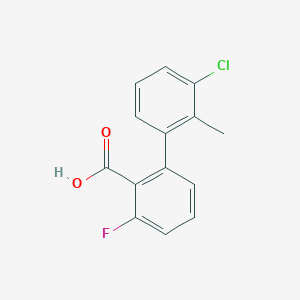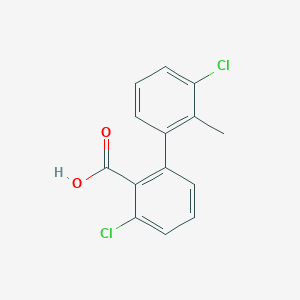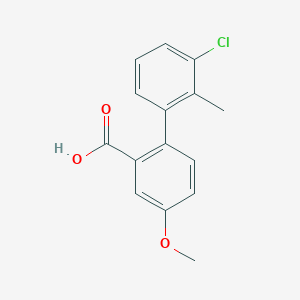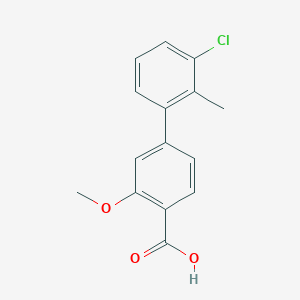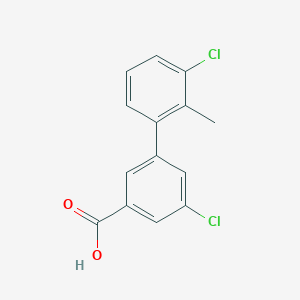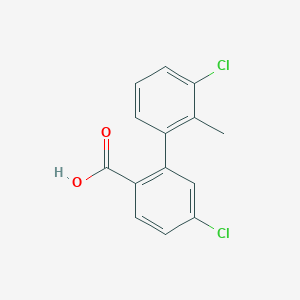
4-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid, or 4-CPMBA, is a synthetic compound with a wide range of uses in the laboratory and scientific research. It is a useful reagent for organic synthesis and is used as a starting material for the preparation of several compounds. It has a wide range of applications in the fields of biochemistry, pharmacology, and other areas of scientific research.
科学研究应用
4-CPMBA is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as the anticonvulsant drug lacosamide. It is also used as a reagent in organic synthesis, as a catalyst for the preparation of polymers, and as a substrate for the synthesis of bioactive compounds. Additionally, 4-CPMBA is used in the synthesis of fluorescent probes for use in fluorescence microscopy.
作用机制
4-CPMBA has a wide range of biochemical and physiological effects. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. Inhibition of COX-2 leads to the reduction of inflammation and pain. Additionally, 4-CPMBA has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes and other pro-inflammatory mediators. Inhibition of 5-LOX leads to the reduction of inflammation and pain.
Biochemical and Physiological Effects
4-CPMBA has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit the growth of cancer cells. Additionally, 4-CPMBA has been shown to have anti-bacterial, anti-viral, and anti-fungal activity. It is also an antioxidant, which means it can protect cells from oxidative damage.
实验室实验的优点和局限性
4-CPMBA has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and purify. Additionally, it is a potent inhibitor of COX-2 and 5-LOX, making it a useful tool for studying the role of these enzymes in inflammation and other physiological processes. However, there are some limitations to using 4-CPMBA in laboratory experiments. It has a relatively short shelf life, and it is sensitive to light and heat. Additionally, it can be toxic if ingested.
未来方向
There are several potential future directions for 4-CPMBA research. One potential direction is to further study its anti-inflammatory and anti-cancer effects. Additionally, further research could be done to explore its potential use as an antibiotic or antiviral agent. Additionally, research could be done to explore its potential use in the treatment of neurological disorders, such as Alzheimer’s disease. Finally, further research could be done to explore its potential use as a food preservative or antioxidant.
合成方法
4-CPMBA can be synthesized via a two-step method. The first step is the condensation of 3-chloro-2-methylphenol and 4-chlorobenzoic acid, which is catalyzed by a base such as sodium hydroxide. This reaction yields 4-chloro-2-(3-chloro-2-methylphenyl)benzoic acid as the major product. The second step is the purification of the crude product, which can be done by recrystallization.
属性
IUPAC Name |
4-chloro-2-(3-chloro-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-10(3-2-4-13(8)16)12-7-9(15)5-6-11(12)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSRZJJPUNVJER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690281 |
Source


|
| Record name | 3',5-Dichloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262006-99-4 |
Source


|
| Record name | 3',5-Dichloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

